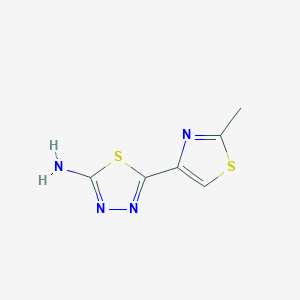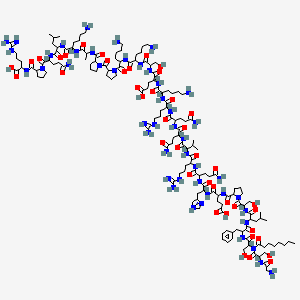
Endogenous GHS-R ligand
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ghrelin, often referred to as the “hunger hormone,” is a peptide hormone primarily produced by enteroendocrine cells of the gastrointestinal tract, especially the stomach . It plays a crucial role in stimulating appetite, increasing food intake, and promoting fat storage. Ghrelin is a 28-amino acid peptide that exists in two major forms: n-octanoyl-modified ghrelin and des-acyl ghrelin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ghrelin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence.
Cleavage: Detachment of the synthesized peptide from the resin.
Industrial Production Methods: For large-scale production, a combination of chemical synthesis and semisynthesis is employed. This method allows for the preparation of modified peptides, including ghrelin, in quantities sufficient for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ghrelin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the peptide’s structure and function.
Common Reagents and Conditions:
Acylation: Catalyzed by ghrelin-O-acyl transferase (GOAT), which facilitates the addition of the acyl group.
Oxidation and Reduction: Typically involve reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Applications De Recherche Scientifique
Ghrelin has a wide range of applications in scientific research, including:
Mécanisme D'action
Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHSR), a G-protein-coupled receptor (GPCR) located in the hypothalamus and pituitary gland . This binding activates the GHSR, leading to the release of growth hormone and stimulation of appetite . The acylation of ghrelin at serine-3 is crucial for its agonistic action on GHSR .
Comparaison Avec Des Composés Similaires
Ghrelin is unique among peptide hormones due to its acyl modification, which is essential for its biological activity . Similar compounds include:
Peptide YY: A hormone that reduces appetite and inhibits gastric motility.
Cholecystokinin: A hormone that stimulates digestion and reduces appetite.
Ghrelin’s distinct acylation and its role in stimulating appetite and growth hormone release set it apart from these other hormones.
Propriétés
Formule moléculaire |
C149H249N47O42 |
|---|---|
Poids moléculaire |
3370.9 g/mol |
Nom IUPAC |
4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H249N47O42/c1-9-10-11-12-16-45-116(206)196(144(235)105(77-199)171-115(205)73-154)110(78-200)139(230)188-101(71-84-32-14-13-15-33-84)133(224)186-100(70-81(4)5)132(223)190-104(76-198)143(234)193-66-29-42-107(193)137(228)180-95(51-57-118(209)210)128(219)187-102(72-85-74-165-79-169-85)134(225)179-92(47-53-112(156)202)126(217)175-90(39-26-63-167-148(161)162)130(221)191-119(82(6)7)140(231)181-93(48-54-113(157)203)127(218)177-91(46-52-111(155)201)125(216)174-89(38-25-62-166-147(159)160)122(213)173-87(35-18-22-59-151)121(212)178-94(50-56-117(207)208)129(220)189-103(75-197)135(226)176-88(36-19-23-60-152)123(214)182-96(37-20-24-61-153)141(232)195-68-31-44-109(195)145(236)194-67-30-41-106(194)136(227)170-83(8)120(211)172-86(34-17-21-58-150)124(215)185-99(69-80(2)3)131(222)183-97(49-55-114(158)204)142(233)192-65-28-43-108(192)138(229)184-98(146(237)238)40-27-64-168-149(163)164/h13-15,32-33,74,79-83,86-110,119,197-200H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,201)(H2,156,202)(H2,157,203)(H2,158,204)(H,165,169)(H,170,227)(H,171,205)(H,172,211)(H,173,213)(H,174,216)(H,175,217)(H,176,226)(H,177,218)(H,178,212)(H,179,225)(H,180,228)(H,181,231)(H,182,214)(H,183,222)(H,184,229)(H,185,215)(H,186,224)(H,187,219)(H,188,230)(H,189,220)(H,190,223)(H,191,221)(H,207,208)(H,209,210)(H,237,238)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168) |
Clé InChI |
QPONSPOGTFKFDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


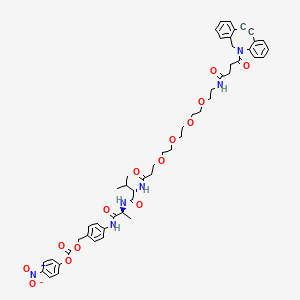
![3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B15337735.png)

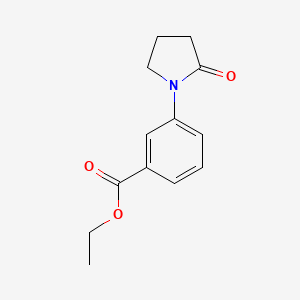
![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)


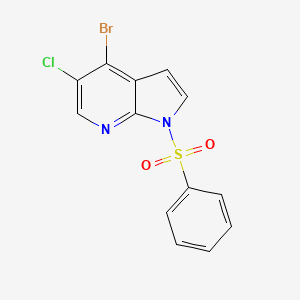
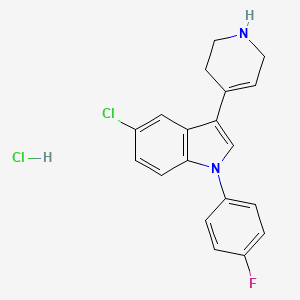
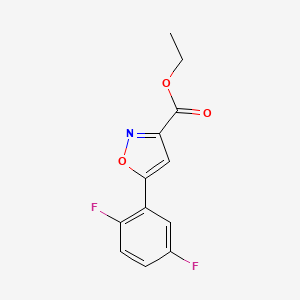
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)
![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)
![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)
